N-(4-ETHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amide group attached to a biphenyl structure, with an ethyl group substituent on one of the phenyl rings. The molecular formula of this compound is C21H19NO, and it has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of N-(4-ethylphenyl)[1,1’-biphenyl]-4-carboxamide may involve large-scale Suzuki-Miyaura coupling reactions followed by amidation. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated biphenyls, nitro biphenyls
Scientific Research Applications
N-(4-ethylphenyl)[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler biphenyl derivative without the amide group.
4-ethylbiphenyl: Similar structure but lacks the amide functionality.
N-phenyl[1,1’-biphenyl]-4-carboxamide: Similar amide structure but without the ethyl group.
Uniqueness
N-(4-ethylphenyl)[1,1’-biphenyl]-4-carboxamide is unique due to the presence of both the ethyl group and the amide functionality, which can influence its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H19NO |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO/c1-2-16-8-14-20(15-9-16)22-21(23)19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H,22,23) |
InChI Key |
KPTQTKRNMOHYRS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.